molecular formula C6H8N2O3 B1586800 Ethyl 5-aminoisoxazole-4-carboxylate CAS No. 34859-64-8

Ethyl 5-aminoisoxazole-4-carboxylate

Cat. No. B1586800
CAS RN: 34859-64-8
M. Wt: 156.14 g/mol
InChI Key: HKXQLDZBVOTKEJ-UHFFFAOYSA-N
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Description

Ethyl 5-aminoisoxazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O3 . It is used in laboratory settings for the synthesis of substances .


Synthesis Analysis

The synthesis of Ethyl 5-aminoisoxazole-4-carboxylate involves the condensation of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid . This reaction forms diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates. The cyclization of these compounds in the presence of sodium ethoxide in alcohol yields ethyl 6-hydroxyisoxazolo .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 5-aminoisoxazole-4-carboxylate serves as a precursor in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are obtained through N-acylation followed by photolysis, demonstrating the compound's utility in producing structurally complex molecules (Cox et al., 2003).
  • The compound's derivatives have been explored for their antimicrobial activities against various bacterial and fungal strains, showcasing its role in developing new antimicrobial agents (Desai et al., 2019).
  • Ethyl 5-aminoisoxazole-4-carboxylate derivatives have been studied as corrosion inhibitors for mild steel in industrial processes. These derivatives exhibit significant inhibition efficiency, highlighting their potential in materials science and engineering (Dohare et al., 2017).

Applications in Organic Synthesis

  • The compound is utilized in domino transformations under metal relay catalysis to produce 4-acylpyrrole-2-carboxylic acid derivatives, indicating its versatility in organic synthesis (Galenko et al., 2015).
  • It is involved in the microwave-assisted synthesis of hybrid molecules containing various acid moieties. These synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, suggesting the compound's relevance in medicinal chemistry research (Başoğlu et al., 2013).

Photolytic Studies

  • Photolytic studies of Ethyl 5-aminoisoxazole-4-carboxylate derivatives have revealed insights into their reaction mechanisms under UV irradiation, contributing to the understanding of photochemical processes in organic molecules (Ang & Prager, 1992).

properties

IUPAC Name

ethyl 5-amino-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-8-11-5(4)7/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQLDZBVOTKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363614
Record name Ethyl 5-amino-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminoisoxazole-4-carboxylate

CAS RN

34859-64-8
Record name Ethyl 5-amino-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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